4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine
Description
4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) linked via a methylene group to a 2,2-dimethyl-1,3-dioxolane moiety. The dioxolane group is a five-membered cyclic acetal, conferring rigidity and stability to the molecule. Its synthesis often involves nucleophilic substitution or coupling reactions, as seen in related compounds (e.g., ) .
Structure
3D Structure
Properties
IUPAC Name |
4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2)13-8-9(14-10)7-11-3-5-12-6-4-11/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRHASPMHMBCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine typically involves the reaction of morpholine with 2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Bases like potassium tert-butoxide are frequently employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Synthesis of Landiolol
One of the primary applications of 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine is in the synthesis of Landiolol, a potent cardioselective beta-blocker. The synthesis involves the use of this compound as a key intermediate in the preparation of Landiolol hydrochloride. The process utilizes enantioselective catalysts and various organic solvents to achieve high yields and purity levels. The reaction conditions typically involve refluxing in polar aprotic solvents such as acetonitrile, demonstrating the compound's utility in pharmaceutical synthesis .
2. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of derivatives containing the dioxolane moiety. For instance, Se-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzoselenolate (Se-DMC) was evaluated for its effects on complete Freund's adjuvant-induced arthritis in mice. The results indicated that Se-DMC significantly reduced paw edema and nociception while also reversing neurobehavioral deficits associated with inflammation. This suggests that compounds containing the dioxolane structure may have therapeutic applications in treating inflammatory diseases .
Materials Science
3. Development of Bio-based Solvents
This compound has been explored as a component in developing bio-based solvents. A case study focused on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent demonstrated its potential for reducing environmental impact compared to traditional solvents. The study outlined a systematic approach for evaluating new bio-based solvents through solubility parameters and toxicity assessments .
Data Tables
Case Study 1: Synthesis of Landiolol
The synthesis of Landiolol from (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate involves multiple steps including alkylation and purification processes that highlight the compound's role as an essential building block in pharmaceutical chemistry .
Case Study 2: Anti-inflammatory Effects of Se-DMC
In a controlled study involving male Swiss mice, Se-DMC was administered to evaluate its efficacy against CFA-induced arthritis. The compound exhibited significant reductions in inflammatory markers and behavioral deficits compared to the control group, indicating its potential application in treating rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key structural analogs and their differences:
*logP values estimated using fragment-based methods.
Key Observations:
- Polarity : Sulfonyl () and nitrile () groups enhance polarity, improving aqueous solubility but reducing blood-brain barrier penetration.
- Biological Activity : Trifluoromethylphenyl derivatives () exhibit antimicrobial properties, while Landiolol () is a clinically used β-blocker, highlighting the role of substituents in target specificity.
Q & A
Basic Research Question
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .
- Spectroscopy : H/C NMR (deuterated chloroform as solvent) and FT-IR for functional group verification .
- Elemental analysis : Confirm empirical formula (C, H, N, O content) against theoretical values .
How do researchers address inconsistent melting points reported in literature?
Advanced Research Question
Variations may stem from polymorphic forms or impurities. Solutions include:
- Recrystallization : Test solvents (e.g., ethanol, ethyl acetate) to isolate pure crystals.
- Differential Scanning Calorimetry (DSC) : Measure phase transitions and compare with literature .
- Collaborative validation : Cross-check data with repositories like EPA DSSTox or ECHA .
What strategies optimize catalytic efficiency in reactions involving this compound?
Advanced Research Question
For cross-coupling reactions (e.g., Suzuki-Miyaura):
- Catalyst screening : Test Pd(PPh) or Buchwald-Hartwig catalysts under inert atmospheres.
- Solvent/base optimization : Use toluene/NaCO for higher yields.
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .
How is spectrophotometry applied to quantify this compound in complex matrices?
Basic Research Question
- Calibration curves : Prepare standard solutions (1–100 µg/mL) in methanol.
- Wavelength selection : Use λ_max from UV-Vis scans (typically 270–300 nm for aromatic systems).
- Validation : Assess linearity (R > 0.99), LOD/LOQ, and recovery rates in spiked samples .
What role do steric and electronic effects play in its reactivity with nucleophiles?
Advanced Research Question
The dioxolane group imposes steric hindrance, while the morpholine nitrogen’s lone pair enhances nucleophilicity. Methodological insights:
- Molecular modeling : Visualize steric maps using software like Avogadro.
- Kinetic isotope effects : Study H/D exchange to probe transition states.
- Substituent variation : Synthesize analogs with electron-withdrawing/donating groups to compare reactivity .
How can researchers validate the environmental stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
